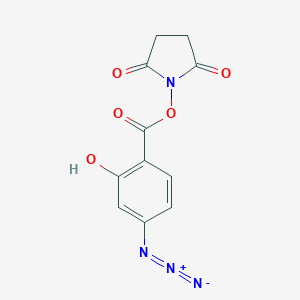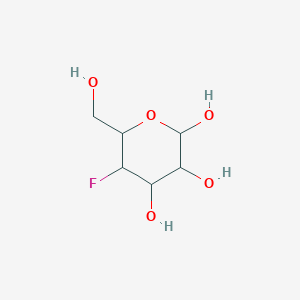
4-Fluoro-4-deoxy-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-4-deoxy-D-galactopyranose is a chemically modified sugar analog. The modification at the C-4 position with a fluorine atom creates a unique compound that can serve as a substrate or inhibitor for certain biochemical processes. This compound is used in various fields, including medicinal chemistry and biochemistry.
Vorbereitungsmethoden
The synthesis of 4-Fluoro-4-deoxy-D-galactopyranose involves the fluorination of D-galactopyranose at the C-4 position. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Analyse Chemischer Reaktionen
4-Fluoro-4-deoxy-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of deoxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, often using reagents like sodium azide or thiols.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-4-deoxy-D-galactopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is utilized in glycobiology research to study the structure, synthesis, and biological roles of sugars.
Medicine: It serves as a potential inhibitor for enzymes involved in carbohydrate metabolism, making it a candidate for drug development.
Industry: The compound is used in the production of various biochemical reagents and as a substrate in enzymatic reactions.
Wirkmechanismus
The mechanism of action of 4-Fluoro-4-deoxy-D-galactopyranose involves its interaction with specific enzymes and proteins. The fluorine atom at the C-4 position can mimic the hydroxyl group, allowing the compound to act as a competitive inhibitor for certain enzymes. This inhibition can affect various biochemical pathways, including those involved in carbohydrate metabolism.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-4-deoxy-D-galactopyranose can be compared with other similar compounds, such as:
4-Deoxy-4-fluoro-D-glucopyranose: Similar in structure but differs in the orientation of the hydroxyl groups.
4-Deoxy-4-fluoro-D-mannopyranose: Another analog with a different configuration of hydroxyl groups.
The uniqueness of this compound lies in its specific fluorination at the C-4 position, which imparts distinct biochemical properties and makes it a valuable tool in research and industrial applications.
Eigenschaften
IUPAC Name |
5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHYONSINSKFAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395472 |
Source


|
| Record name | 5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40010-20-6 |
Source


|
| Record name | 5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)

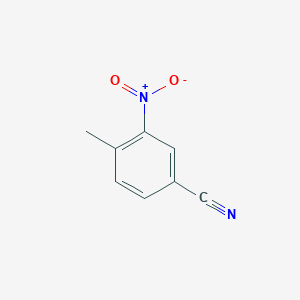
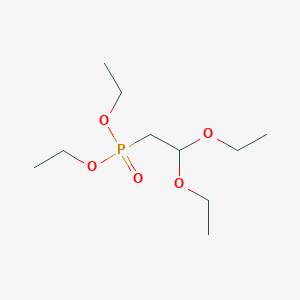
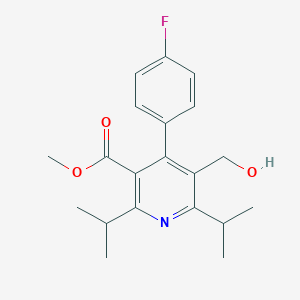
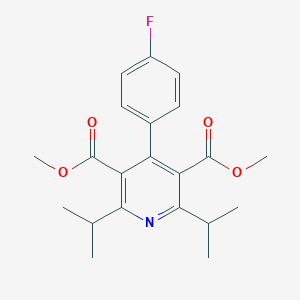
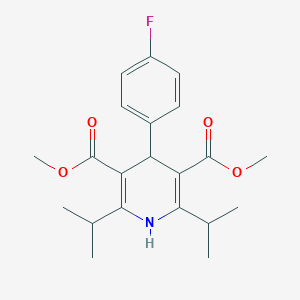
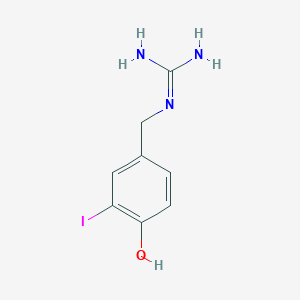
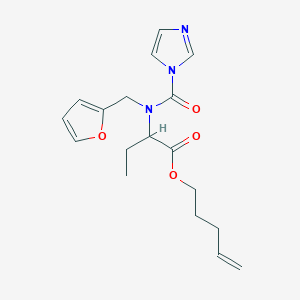
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)
